2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile

Catalog No.
S12363326
CAS No.
M.F
C8H6N4O
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ace...

Product Name

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile

IUPAC Name

2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C8H6N4O/c9-3-8(13)6-1-2-12-7(6)4-10-5-11-12/h1-2,4-5,8,13H

InChI Key

OMJODDDZFPDAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1C(C#N)O)C=NC=N2

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile is a complex organic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound features a pyrrolo[2,1-f][1,2,4]triazine moiety, which is characterized by a fused tricyclic structure that includes nitrogen atoms in its ring system. The presence of a hydroxyl group at the 2-position and a nitrile group enhances its chemical reactivity and biological activity. The compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

The chemical reactivity of 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The nitrile group is known for its ability to undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions. Additionally, the compound may engage in cyclization reactions, particularly with electrophiles or other nucleophiles due to the electron-rich nature of the pyrrolo[2,1-f][1,2,4]triazine system.

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine framework exhibit various biological activities. These include antimicrobial, antiviral, and anticancer properties. Specifically, derivatives of pyrrolo[2,1-f][1,2,4]triazines have shown promise in inhibiting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated their efficacy against respiratory syncytial virus and other viral infections .

The synthesis of 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as aminoguanidine and carbonyl compounds under acidic conditions can yield pyrrolo[2,1-f][1,2,4]triazines.
  • Nitration and Hydroxylation: Subsequent nitration and hydroxylation reactions can introduce the desired functional groups at specific positions on the triazine ring.
  • Use of Protecting Groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.

These methods often involve multi-step processes requiring careful control of reaction conditions to achieve high yields and purity .

The unique structure of 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile makes it suitable for various applications:

  • Medicinal Chemistry: Its potential as an antiviral agent positions it as a candidate for drug development targeting viral infections.
  • Biochemical Research: The compound can serve as a biochemical probe to study enzyme interactions and cellular pathways.
  • Agricultural Chemicals: Its biological activity may extend to use in agrochemicals for pest control.

Interaction studies involving 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile have revealed insights into its binding affinities with various biological targets. Molecular docking studies suggest that this compound can effectively bind to specific enzymes or receptors due to its structural features. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile. Here are some notable examples:

Compound NameStructureNotable Features
PyrrolopyrimidinePyrrolopyrimidineExhibits similar nitrogen-containing heterocycles; known for anticancer activity.
TriazoloquinazolineTriazoloquinazolineContains fused triazole rings; shows promise as an anti-inflammatory agent.
Benzotriazine DerivativesBenzotriazineKnown for diverse biological activities including antibacterial properties.

Uniqueness: The distinct combination of a hydroxyl group and a nitrile functional group in the context of the pyrrolo[2,1-f][1,2,4]triazine framework sets this compound apart from others. Its specific biological activities and potential therapeutic applications further highlight its uniqueness within this class of compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

174.05416083 g/mol

Monoisotopic Mass

174.05416083 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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